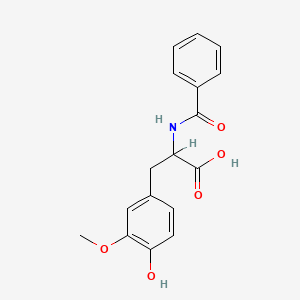

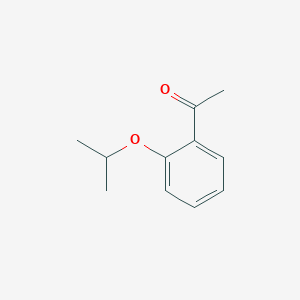

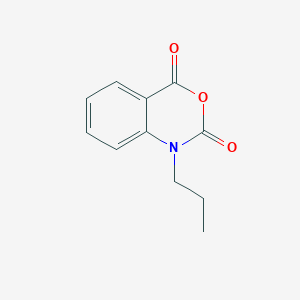

7-Benzyl-2-chloro-7H-purin-6-ylamine

描述

7-Benzyl-2-chloro-7H-purin-6-ylamine is a compound that has been the subject of various synthetic studies due to its potential as a pharmacological agent and its role in biochemical processes. The compound is related to purine, which is a fundamental component of nucleic acids and is involved in many cellular processes, including DNA and RNA synthesis, cell signaling, and energy transfer .

Synthesis Analysis

The synthesis of derivatives related to 7-Benzyl-2-chloro-7H-purin-6-ylamine has been explored in several studies. For instance, the synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a derivative of the compound, was achieved through nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor . Another study described the synthesis of 2-(benzylsulfanyl)-6-chloro-9-isopropylpurine, which serves as an intermediate in the synthesis of diaminopurine cyclin-dependent kinase inhibitors . Additionally, the synthesis of novel purin-6-yl conjugates with heterocyclic amines linked via a 6-aminohexanoyl fragment has been reported, demonstrating the versatility of the purine moiety in forming conjugated systems .

Molecular Structure Analysis

The molecular structure of compounds related to 7-Benzyl-2-chloro-7H-purin-6-ylamine has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies have provided detailed insights into the molecular geometry and electronic structure of the compounds, which are crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of the chlorine atom in the 6-position of the purine moiety has been a focal point in the synthesis of various derivatives. It has been shown that this chlorine atom can be substituted with different nucleophiles, leading to a diverse array of products . The reactivity is influenced by the substitution pattern on the purine ring and the presence of activating or deactivating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Benzyl-2-chloro-7H-purin-6-ylamine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the development of these compounds as pharmaceutical agents, as they affect bioavailability, metabolism, and the overall pharmacokinetic profile .

科学研究应用

1. Use in Mapping DNA Repair Enzymes

Radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, structurally similar to 7-Benzyl-2-chloro-7H-purin-6-ylamine, have been used for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme. These compounds, including Fluorine-18 and Iodine-131 labeled derivatives, have shown specific and saturable binding to purified AGT, which can help in understanding AGT's role in DNA repair mechanisms (Vaidyanathan et al., 2000).

2. Evaluation in Tumor Tissue Analysis

Compounds related to 7-Benzyl-2-chloro-7H-purin-6-ylamine have been synthesized for evaluating the activity of DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue in vivo. Such studies aim to quantify the MGMT status of tumor and non-target tissue, which is significant for understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

3. Antibacterial Activity

7-Benzyl-2-chloro-7H-purin-6-ylamine and its derivatives have been investigated for their antibacterial properties. One study synthesized a compound through nucleophilic substitution involving 6-chloro-7H-purin-2-ylamine and tested its antibacterial activity against various bacterial cultures, including Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent (Govori & Haziri, 2014).

4. Antiviral Activity

Related compounds have been synthesized and tested for antiviral activity, particularly against rhinovirus. These studies have shown that certain 9-benzyl-2-chloro-9H-purines, structurally akin to 7-Benzyl-2-chloro-7H-purin-6-ylamine, exhibit notable antiviral activity, indicating potential for development as antiviral agents (Kelley et al., 1988).

安全和危害

While specific safety and hazard information for 7-Benzyl-2-chloro-7H-purin-6-ylamine is not available in the search results, general safety measures for handling chemical compounds should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

属性

IUPAC Name |

7-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLFBWHEVKVQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389576 | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Benzyl-2-chloro-7H-purin-6-ylamine | |

CAS RN |

56025-89-9 | |

| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)